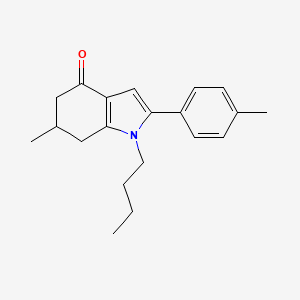

![molecular formula C10H14ClNO2 B2703024 2-[(2-Phenylethyl)amino]acetic acid hydrochloride CAS No. 91197-75-0](/img/structure/B2703024.png)

2-[(2-Phenylethyl)amino]acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

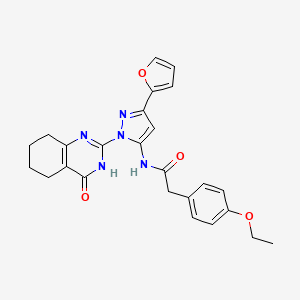

“2-[(2-Phenylethyl)amino]acetic acid hydrochloride” is a chemical compound with the molecular formula C10H14ClNO2 . It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 2-phenylethylamino group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2-Phenylethyl)amino]acetic acid hydrochloride” include a molecular weight of 215.68 . It is a powder at room temperature . The melting point is reported to be between 243-244 degrees .Applications De Recherche Scientifique

Metabolic Pathway Elucidation

The in vivo metabolism of psychoactive substances, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been studied to understand their metabolic pathways. Research identified various metabolites of 2C-B in rats, highlighting the compound's metabolism through deamination, reduction, oxidation, and acetylation processes (Kanamori et al., 2002).

Organometallic Chemistry

Triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid were synthesized and characterized, providing insights into organometallic complex formations and their potential applications in catalysis and material science (Baul et al., 2002).

Angiotensin-converting Enzyme-related Research

Studies on human angiotensin-converting enzyme-related carboxypeptidase (ACE2) elucidated its role in hydrolyzing biological peptides, such as angiotensin II and apelin-13. This research contributes to our understanding of ACE2's physiological functions and its potential therapeutic targets (Vickers et al., 2002).

Antioxidant and Xanthine Oxidase Inhibitory Studies

Transition metal complexes of novel amino acid bearing Schiff base ligands were synthesized, characterized, and their antioxidant and selective xanthine oxidase inhibitory activities were evaluated. These studies offer pathways for developing new therapeutic agents (Ikram et al., 2015).

Drug Delivery Vehicle Development

Polyketal nanoparticles, formulated from poly(1,4-phenyleneacetone dimethylene ketal) (PPADK), were introduced as a new pH-sensitive biodegradable drug delivery vehicle, showcasing an innovative approach to targeted therapeutic delivery in acidic environments (Heffernan & Murthy, 2005).

Supercapacitor Applications

Derivatives of phenylglycine were utilized to improve the electrochemical properties of poly orthoaminophenol (POAP), leading to the development of materials with enhanced pseudocapacitance performance for supercapacitor applications (Kowsari et al., 2019).

Safety and Hazards

The safety information for “2-[(2-Phenylethyl)amino]acetic acid hydrochloride” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Propriétés

IUPAC Name |

2-(2-phenylethylamino)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c12-10(13)8-11-7-6-9-4-2-1-3-5-9;/h1-5,11H,6-8H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPARXAPXKAKNQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Phenylethyl)amino]acetic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2702941.png)

![N-[3-(2-furyl)-1-methylpropyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2702945.png)

![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2702955.png)

![Ethyl 4-oxo-3-phenyl-5-(2-phenylacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2702959.png)

![1-(benzo[d]oxazol-2-yl)-N-(2-methylquinolin-4-yl)pyrrolidine-2-carboxamide](/img/structure/B2702961.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea](/img/structure/B2702962.png)

![N-(3-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2702963.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2702964.png)